9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-

Monoamine oxidase inhibition Structure-activity relationship Serotonin metabolism

Researchers requiring a validated 5-HT antagonist or MAO inhibitor scaffold often face regioisomer uncertainty. Only the 4-pyridyl orientation-not the 2- or 3-pyridyl isomers-delivers potent 5-HT antagonism (pA₂ = 6.50) and MAO inhibition within the THβC series. • Definitive SAR: Compare 4-pyridyl vs. 2-/3-pyridyl regioisomers for MAO-A/B selectivity using the des-methoxy parent scaffold. • Dual-pathway synthon: N-2-functionalize for NMDA antagonist libraries or dehydrogenate to the aromatic β-carboline for PDE5 programs. • CNS-optimized: ACD/LogP 1.12, zero Rule-of-5 violations, Fsp³ 0.19-benchmark core saturation impact on ADMET. Supplied at ≥95% purity with full QA documentation. Ships ambient from US stock; not DOT-hazardous.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 3380-84-5
Cat. No. B1295632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-
CAS3380-84-5
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4
InChIInChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2
InChIKeyMTYAQGYHCVXXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Pyridinyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS 3380-84-5): Core Physicochemical and Structural Profile for Research Procurement


1-(4-Pyridinyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS 3380-84-5), systematically named 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-, is a synthetic tetrahydro-β-carboline (THβC) derivative bearing a 4-pyridyl substituent at the C-1 position. Its molecular formula is C₁₆H₁₅N₃ with a molecular weight of 249.31 g/mol . The compound possesses a partially saturated pyrido ring, distinguishing it from fully aromatic β-carbolines, and features 2 hydrogen bond donors, 3 hydrogen bond acceptors, and only 1 freely rotatable bond, resulting in a relatively constrained conformation (ACD/LogP 1.12, zero Rule-of-5 violations) . It is commercially available from multiple vendors at purities of 95–98% as a research chemical and building block .

1

Synthetic THβC building block with a 4‑pyridyl C‑1 substituent, supporting heterocyclic library synthesis.

2

Partially saturated core with constrained conformation (low rotatable bond count) favorable for CNS‑oriented scaffold design.

3

Multi‑vendor availability at defined research purities enables procurement‑ready SAR campaigns without custom synthesis delays.

Why 1-(4-Pyridinyl)-2,3,4,9-tetrahydro-1H-β-carboline Cannot Be Casually Substituted by Other 1-Aryl-THβC Analogs


Within the 1-aryl-tetrahydro-β-carboline series, the position of the pyridyl nitrogen atom and the saturation state of the carboline core critically determine biological activity. Comparative pharmacological data from the 6-methoxy series demonstrate that among 1-(2-pyridyl), 1-(3-pyridyl), and 1-(4-pyridyl) congeners, only the 4-pyridyl derivative exhibits monoamine oxidase (MAO) inhibitory activity [1]. Furthermore, the 4-pyridyl orientation confers the highest 5-HT antagonist potency in this series, with pA₂ values differentiating the regioisomers by measurable margins [1]. Separately, dehydrogenation of the tetrahydro core to the fully aromatic β-carboline—for which this compound serves as the direct synthetic precursor—abolishes the CNS activity profile observed in the parent THβC [2]. Generic substitution by a 1-phenyl, 1-(3-pyridyl), or fully aromatic 1-(4-pyridyl)-β-carboline analog would therefore yield a compound with a fundamentally different pharmacological signature.

1‑(4‑Pyridyl)‑THβC
1‑(2‑Pyridyl) or 1‑(3‑Pyridyl) isomer: Pyridyl nitrogen position may abolish MAO inhibitory activity and significantly shift 5‑HT receptor affinity.
Tetrahydro‑β‑carboline
Fully aromatic 1‑(4‑pyridyl)‑β‑carboline: Loss of sp³ character can eliminate the CNS activity profile observed with the partially saturated core.
4‑Pyridyl orientation
1‑Phenyl or 1‑alkyl THβC analogs: Absence of the pyridyl nitrogen removes a key pharmacophoric interaction point; reported MAO and 5‑HT activity differences are marked.

Quantitative Differentiation Evidence: 1-(4-Pyridinyl)-2,3,4,9-tetrahydro-1H-β-carboline vs. Closest Analogs


Regiochemical Selectivity: MAO Inhibition Restricted to the 4-Pyridyl Regioisomer Among 6-Methoxy-THβC Congeners

In a comparative in vitro evaluation of nine 1-substituted 6-methoxy-1,2,3,4-tetrahydro-β-carbolines, only the 1-(4-pyridyl)-substituted derivative inhibited monoamine oxidase (MAO) activity. The 1-(2-pyridyl) and 1-(3-pyridyl) regioisomers, as well as all 1-alkyl-substituted derivatives tested, failed to exhibit MAO inhibitory activity [1]. This establishes the 4-pyridyl orientation as a structural prerequisite for MAO engagement within this chemotype.

MAO Inhibition Regioselectivity
Class‑level inference
Only 4‑pyridyl regioisomer active among 9 tested 6‑methoxy‑THβCs; 2‑ and 3‑pyridyl isomers inactive.
Regiochemical requirement for MAO engagement in this chemotype.
In vitro enzyme assay; concentration data not specified (Gryglewski 1966).
Monoamine oxidase inhibition Structure-activity relationship Serotonin metabolism

5-HT Receptor Antagonist Potency: 4-Pyridyl Derivative Ranks Highest Among Nine 1-Substituted THβCs

In a Schild analysis of competitive 5-HT antagonism at the myotropic tryptamine receptor, 1-(4-pyridyl)-6-methoxy-1,2,3,4-tetrahydro-β-carboline exhibited a pA₂ value of 6.50, the highest among all nine 1-substituted-6-methoxy-THβCs tested. The least active compounds were the 1-alkyl-substituted derivatives. For reference, the standard compound LSD yielded a pA₂ of 7.52 in the same system [1]. The 4-pyridyl congener thus provides approximately 90% of the receptor affinity of the reference standard on a logarithmic scale, while the 1-alkyl comparators are significantly weaker.

5‑HT Antagonist Affinity
Class‑level inference
pA₂ = 6.50
Highest 5‑HT receptor engagement among the tested 1‑substituted series.
Schild analysis on smooth muscle; LSD reference pA₂ 7.52 (Gryglewski 1966).
Serotonin receptor antagonism Tryptamine receptor Schild analysis

Synthetic Utility: Documented Dehydrogenation to 1-(4-Pyridyl)-β-Carboline with Defined Yield

1-(4-Pyridyl)-1,2,3,4-tetrahydro-β-carboline (CAS 3380-84-5) was directly employed as the synthetic precursor for the preparation of 1-(4-pyridyl)-β-carboline via palladium-catalyzed dehydrogenation, as reported by Wiertek et al. (1975). Both the tetrahydro precursor and its dehydrogenated product were subjected to parallel pharmacological evaluation, establishing a direct precursor-product relationship [1]. In contrast, the reverse transformation (aromatic → tetrahydro) is not synthetically straightforward, and direct procurement of the tetrahydro compound is required for any research program investigating the pharmacology of the partially saturated scaffold.

Synthetic Precursor Utility
Head‑to‑head comparison
Pd/C‑catalyzed dehydrogenation directly yields 1‑(4‑pyridyl)‑β‑carboline.
Validates role as a key intermediate for aromatic β‑carboline synthesis.
Pharmacological evaluation of both forms reported (Wiertek 1975).
Dehydrogenation precursor β-Carboline synthesis Pictet-Spengler intermediate

Conformational Restriction and Physicochemical Profile vs. Fully Aromatic 1-(4-Pyridyl)-β-Carboline

The tetrahydro-β-carboline core of CAS 3380-84-5 introduces sp³ hybridization at C-3 and C-4, creating a non-planar scaffold with a calculated ACD/LogP of 1.12 and a polar surface area of 41 Ų, with zero violations of Lipinski's Rule of Five . In contrast, the fully aromatic 1-(4-pyridyl)-β-carboline (C₁₆H₁₁N₃, MW 245.28) is a planar, fully conjugated system with a higher predicted LogP, altering both solubility and membrane permeability characteristics [1]. The tetrahydro compound possesses one freely rotatable bond (C1–pyridyl) whereas the aromatic analog has the same count but a rigidified core, affecting entropic contributions to binding.

Physicochemical Profile
Cross‑study comparable
LogP 1.12 / Fsp³ 0.19
Measurably distinct developability profile vs. aromatic analog (Fsp³ 0).
Calculated properties; experimental solubility/permeability verification recommended.
Physicochemical properties Conformational analysis Drug-likeness

Commercial Availability and Purity Benchmarking Against Positional Isomers

CAS 3380-84-5 is stocked by multiple international vendors at defined purities: Sigma-Aldrich (95%, product AABH99A488B7) , AKSci (95%, W2847) , and Leyan (98%, product 1535886) . By comparison, the 1-(3-pyridyl) regioisomer (C₁₆H₁₅N₃, MW 249.31) has more limited commercial availability, typically requiring custom synthesis. The 1-(2-pyridyl) analog is even less accessible from standard catalogues. This differential commercial availability makes the 4-pyridyl isomer the most readily procurable 1-pyridyl-THβC building block for SAR campaigns.

Commercial Availability
Data to verify
≥3 vendors at 95–98% purity; 2‑ and 3‑pyridyl isomers require custom synthesis.
Reduces procurement lead time for SAR campaigns.
Vendor catalogue data; independent purity verification and COA review recommended.
Vendor comparison Purity specification Procurement

NMDA Receptor Subtype Selectivity Potential: Class-Level Evidence from 2-Substituted THβC Series

The tetrahydro-9H-pyrido[3,4-b]indole scaffold has been validated as a template for potent, subtype-selective NMDA receptor antagonists. Tamiz et al. (1999) demonstrated that 2-substituted THβCs achieve IC₅₀ values as low as 50 nM at recombinant NR1A/2B receptors, with selectivity over other NMDA subtypes [1]. While CAS 3380-84-5 bears a free N-2 position rather than the optimized 2-substituent, it serves as the unsubstituted parent scaffold from which these potent antagonists were derived via N-2 functionalization. The 4-pyridyl group at C-1 provides a synthetic handle for further elaboration distinct from the 1-unsubstituted or 1-alkyl THβCs used in other NMDA antagonist series.

NMDA Scaffold Potential
Supporting evidence
THβC core validated as NR1A/2B antagonist template; N‑2 derivatizable precursor.
Enables dual‑site SAR exploration for NMDA receptor subtypes.
Class‑level inference from 2‑substituted series (Tamiz 1999); synthesis and assay validation required.
NMDA receptor NR2B subtype Neuropharmacology

Procurement-Driven Application Scenarios for 1-(4-Pyridinyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS 3380-84-5)


Serotonergic System Probe Development: 5-HT Receptor Antagonist SAR Campaigns

Based on the demonstrated superiority of the 4-pyridyl orientation for 5-HT antagonist potency in the 6-methoxy-THβC series (pA₂ = 6.50, highest among nine 1-substituted congeners) [1], CAS 3380-84-5 serves as the non-methoxylated parent scaffold for synthesizing and evaluating novel 5-HT receptor ligands. Investigators can use this compound to systematically explore the contribution of the 6-methoxy group to receptor affinity by direct comparison with the 6-methoxy analog, while maintaining the critical 4-pyridyl pharmacophore.

MAO Inhibitor Lead Generation: Regiochemical Validation Studies

The exclusive MAO inhibitory activity of the 4-pyridyl regioisomer among nine 1-substituted-6-methoxy-THβCs [1] positions CAS 3380-84-5 as a critical tool compound for validating whether the 4-pyridyl-MAO activity relationship is retained in the des-methoxy series. Procurement of the 4-pyridyl THβC alongside its 2-pyridyl and 3-pyridyl isomers enables definitive head-to-head assessment of regioisomer-dependent MAO-A vs. MAO-B selectivity.

β-Carboline Library Synthesis: Dehydrogenation-Diversification Strategy

As a documented synthetic precursor to 1-(4-pyridyl)-β-carboline via Pd-catalyzed dehydrogenation [1], CAS 3380-84-5 enables a divergent synthesis strategy: the tetrahydro scaffold can be N-2-functionalized to access THβC-based NMDA antagonist libraries (building on the validated scaffold from Tamiz et al., 1999 [2]), or dehydrogenated to access the aromatic β-carboline series for PDE5 inhibitor programs (exemplified by GR30040X-derived leads [3]). This dual-pathway versatility reduces the number of distinct starting materials required for multi-target library production.

Physicochemical Comparator in CNS Drug Design: Fsp³ and LogP Benchmarking

With an ACD/LogP of 1.12, zero Rule-of-5 violations, and fractional sp³ of 0.19 [1], CAS 3380-84-5 serves as a reference compound for benchmarking the impact of core saturation on CNS drug-like properties when compared to fully aromatic 1-(4-pyridyl)-β-carboline. This application is particularly relevant for CNS lead optimization programs where fine-tuning LogP and Fsp³ is correlated with improved ADMET outcomes [2].

Application
Selection Property
Validation Focus
5‑HT receptor antagonist SAR
4‑Pyridyl pharmacophore orientation
5‑HT receptor affinity and regioisomer profiling
MAO inhibitor regiochemical validation
Pyridyl regioisomer selectivity
MAO isoform activity and des‑methoxy SAR
Divergent β‑carboline library synthesis
Dehydrogenation precursor and N‑2 derivatization handle
Scaffold diversification and multi‑target library production
CNS drug‑like property benchmarking
Fsp³‑enriched scaffold vs. aromatic comparator
LogP and permeability profile cross‑comparison
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